molecular formula C12H13NO2 B2422812 N-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide CAS No. 1156923-65-7

N-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide

Cat. No.: B2422812
CAS No.: 1156923-65-7
M. Wt: 203.241
InChI Key: BBDMFYXYYWRNGE-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide is a compound that belongs to the class of benzopyrans, which are known for their diverse biological activities. This compound features a benzopyran ring system fused with a prop-2-enamide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with prop-2-enamide under specific conditions. One common method involves the use of a catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. Its combination of a benzopyran ring with a prop-2-enamide group allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-12(14)13-10-7-8-15-11-6-4-3-5-9(10)11/h2-6,10H,1,7-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDMFYXYYWRNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCOC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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